Immune Response Rate: Onilcamotide Induces Potent, Long-Lasting CD4+ T-Cell Immunity in the Majority of Patients
Onilcamotide vaccination induces a robust and durable CD4+ T-cell response. In a phase I/II trial, 18 of 21 evaluable patients (86%) developed a strong CD4 T-cell response against the RhoC vaccine, which lasted for at least 10 months after the final vaccination [1]. This immunological benchmark is critical for a therapeutic cancer vaccine and is a direct measure of its biological activity. In a subsequent phase IIb randomized trial (BRaVac), the majority of patients treated with Onilcamotide (RV001V) also developed an immunological response, as measured by IFN-γ ELISpot assay [2].
| Evidence Dimension | Immunogenicity: CD4+ T-cell response rate |
|---|---|
| Target Compound Data | 86% (18 of 21 patients) developed a strong CD4+ T-cell response lasting ≥10 months post-vaccination |
| Comparator Or Baseline | Placebo (Phase I/II): Not applicable (no antigen). Phase IIb: Majority of treated patients developed response. |
| Quantified Difference | 86% of treated patients developed a strong, long-lasting antigen-specific immune response |
| Conditions | Phase I/II trial: 22 prostate cancer patients post-radical prostatectomy; 0.1 mg RV001 peptide + Montanide ISA-51, subcutaneous injection, 12 doses over 30 weeks [1]. |
Why This Matters
A high rate of durable, antigen-specific T-cell immunity is a prerequisite for a therapeutic vaccine's potential clinical benefit and is a key differentiator from other approaches that may rely on different effector mechanisms.
- [1] Schumacher TN, et al. Vaccination against RhoC induces long-lasting immune responses in patients with prostate cancer: results from a phase I/II clinical trial. J Immunother Cancer. 2020;8(2):e001157. doi:10.1136/jitc-2020-001157. View Source
- [2] Brasso K, et al. Vaccination Against RhoC in Prostate Cancer Patients Induces Potent and Long-Lasting CD4+ T Cell Responses with Cytolytic Potential in the Absence of Clinical Efficacy: A Randomized Phase II Trial. Vaccines. 2025;13(4):390. doi:10.3390/vaccines13040390. View Source
